Technical Monograph: Hydroxyethylvindesine & Vindesine Scaffolds
Technical Monograph: Hydroxyethylvindesine & Vindesine Scaffolds
This technical guide provides an in-depth analysis of Hydroxyethylvindesine and its parent scaffold, Vindesine .[1]
Editorial Note: While "Vindesine" (Desacetylvinblastine amide) is the clinically established antineoplastic agent, "Hydroxyethylvindesine" refers to a specific structural derivative (N-hydroxyethyl-desacetylvinblastine amide) or conjugate form often explored to modify pharmacokinetics (e.g., Hydroxyethyl starch-Vindesine conjugates).[1][2] This guide addresses the chemical scaffold of Vindesine while specifically detailing the hydroxyethyl modification where relevant to solubility and conjugation strategies.
[2]
Chemical Identity & Structural Analysis[2][3]
The vinca alkaloids are a class of dimeric indole-dihydroindole molecules.[1] The transition from the natural product Vinblastine to the semi-synthetic Vindesine and its Hydroxyethyl- derivatives represents a critical evolution in medicinal chemistry aimed at reducing neurotoxicity while maintaining oncolytic efficacy.[1]
Nomenclature and Classification[1]
-
Chemical Name: 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine[1][2][6]
-
Specific Derivative: Hydroxyethylvindesine (N-(2-hydroxyethyl)-desacetylvinblastine amide)[1][2]
-
CAS Registry: 53643-48-4 (Vindesine), 59917-39-4 (Vindesine Sulfate)[1][2][6][7]
Structural Architecture
The molecule is a heterodimer composed of two units:
-
Catharanthine moiety (Upper unit): Contains the indole ring; generally responsible for structural integrity and binding orientation.[1]
-
Vindoline moiety (Lower unit): The site of major semi-synthetic modifications.[1]
Key Structural Modifications (vs. Vinblastine):
-
C4 Position: The acetyl group (
) present in Vinblastine is removed (deacetylation), resulting in a hydroxyl group.[1][2] -
C3 Position: The methyl ester (
) is replaced by a carboxamide ( for Vindesine) or an N-substituted amide ( for Hydroxyethylvindesine).[1][2]
Stereochemistry: The biological activity is strictly dependent on the stereochemical configuration at the C18'–C2' junction. The natural alkaloids possess the specific chirality required to bind the tubulin "vinca domain."
| Property | Vindesine (Parent) | Hydroxyethylvindesine (Derivative) |
| Formula | ||
| Mol.[1][2] Weight | 753.9 g/mol | ~797.9 g/mol |
| H-Bond Donors | 3 | 4 (Added -OH on ethyl tail) |
| H-Bond Acceptors | 7 | 8 |
Physicochemical Properties[1][7][9]
Understanding the physicochemical profile is vital for formulation, particularly given the light sensitivity and pH-dependent stability of vinca alkaloids.[1]
Solubility and Lipophilicity[1]
-
LogP (Partition Coefficient): Vindesine has a LogP of ~2.9, making it lipophilic enough to cross cell membranes but sufficiently polar to require salt formation (Sulfate) for intravenous formulation.[1]
-
Solubility:
-
Effect of Hydroxyethylation: The addition of the hydroxyethyl group ($ -CH_2CH_2OH $) to the amide increases polar surface area (PSA), potentially altering the hydration shell and reducing non-specific binding compared to the parent amide.
Stability Profile
-
Hydrolysis: The C4-hydroxyl group in Vindesine is more stable than the C4-acetyl ester in Vinblastine, which is prone to hydrolysis.[1][2]
-
Photostability: Highly sensitive to UV light.[1] Solutions must be protected from light to prevent oxidation of the indole double bonds.
-
pKa Values:
Mechanism of Action: Microtubule Destabilization[10][11][12][13]
Vindesine and its derivatives function as Spindle Poisons .[1] They do not bind DNA directly but target the cytoskeleton.[1]
The Vinca Binding Domain
The drug binds specifically to the
-
Inhibition of Polymerization: At high concentrations, the drug binds to free tubulin heterodimers, preventing them from incorporating into the growing microtubule (+) end.[1]
-
Depolymerization: The binding shifts the equilibrium toward disassembly, causing rapid depolymerization of existing microtubules.[1]
-
Mitotic Arrest: Without the mitotic spindle, chromosomes cannot segregate during metaphase.[1] The cell activates the Spindle Assembly Checkpoint (SAC), leading to prolonged metaphase arrest and eventual apoptosis.[1]
Visualization of Signaling Pathway
Figure 1: Mechanism of Action showing the cascade from tubulin sequestration to apoptotic cell death.[1][2][8][9]
Synthesis & Manufacturing Methodologies
The synthesis of Vindesine (and subsequently Hydroxyethylvindesine) is a semi-synthetic process starting from Vinblastine.[1] The "Hydrazinolysis" route is the industry standard.[1]
Precursor Sourcing[1]
-
Starting Material: Vinblastine Sulfate (isolated via extraction and chromatography).[1]
Synthetic Protocol (Vindesine)
This protocol describes the conversion of Vinblastine to Vindesine.[1] To generate Hydroxyethylvindesine , Step 2 is modified by reacting the intermediate with ethanolamine instead of Raney Nickel reduction, or by post-modification.[1]
Step 1: Hydrazinolysis
-
Reagents: Anhydrous Hydrazine (
).[1] -
Conditions:
for 2-4 hours under inert atmosphere ( ). -
Mechanism: Hydrazine attacks the C4-acetyl group (deacetylation) and the C3-ester group simultaneously.[1][2]
-
Intermediate: 4-Desacetylvinblastine C3-carbohydrazide.[1][2]
Step 2: Reductive Cleavage (The Raney Nickel Method)
-
Reagents: Raney Nickel (Active catalyst).[1]
-
Conditions: Reflux in methanol.[1]
-
Mechanism: Raney Nickel cleaves the
bond of the hydrazide, converting it into the primary amide ( ).[1] -
Product: Vindesine.
Step 3: Hydroxyethylation (Specific for Hydroxyethylvindesine)
-
To achieve the
-hydroxyethyl derivative, the C3-carbohydrazide intermediate (from Step 1) is treated with nitrous acid ( ) to form the Acyl Azide .[1][2] -
The Acyl Azide is then reacted with 2-Aminoethanol (Ethanolamine).[1][2]
-
Result: Formation of the
-(2-hydroxyethyl) amide linkage.[1][2]
Synthetic Workflow Diagram
Figure 2: Divergent synthesis pathways for Vindesine and its Hydroxyethyl derivative from Vinblastine.[1][2]
Analytical Profiling (HPLC & MS)
For quality control and pharmacokinetic monitoring, rigorous analytical methods are required.[1]
HPLC Method Parameters
Separation of Vindesine from its degradation products (e.g., Desacetylvinblastine) requires ion-pairing chromatography due to the basic nitrogen atoms.[1][2]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., |
| Mobile Phase | Methanol : 10mM Ammonium Phosphate buffer (pH 7.[1][2]0) [65:35 v/v] |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV Absorbance at 270 nm (Indole chromophore) |
| Retention Time | Vindesine elutes before Vinblastine due to higher polarity (loss of ester/acetyl).[1][2] |
Mass Spectrometry (ESI-MS)
-
Ionization: Positive Electrospray Ionization (+ESI).[1]
-
Parent Ion (M+H)+:
-
Fragmentation: Characteristic loss of the vindoline moiety or cleavage of the amide side chain.
Pharmacokinetics & Toxicology[7][13]
ADME Profile[1][2]
-
Absorption: Not orally bioavailable (P-gp substrate); administered IV.[1][2]
-
Distribution: Rapid tissue binding; does not cross the Blood-Brain Barrier (BBB) efficiently.[1][2]
-
Metabolism: Hepatic via CYP3A4.[1]
-
Excretion: Biliary (primary) and Renal.[1]
Toxicity (Dose-Limiting)[1][2]
-
Neurotoxicity: Peripheral neuropathy (less severe than Vincristine but significant).[1][9] Mechanism: Disruption of axonal microtubules involved in transport.[1]
-
Myelosuppression: Leukopenia (neutropenia) is the primary dose-limiting toxicity (unlike Vincristine, which is non-myelosuppressive).[1][2]
-
Vesicant: Extravasation causes severe tissue necrosis.[1]
Advanced Applications: HES-Vindesine Conjugates
The "Hydroxyethyl" prefix is frequently encountered in the context of Hydroxyethyl Starch (HES) conjugates .
-
Concept: Conjugating Vindesine to HES (a plasma volume expander) via the amino group.[1]
-
Benefit: Increases molecular weight significantly (>40 kDa), reducing renal clearance and enhancing the Enhanced Permeability and Retention (EPR) effect in solid tumors.[1]
-
Linker Chemistry: Often utilizes a succinic spacer or direct amide linkage to the hydroxyethylvindesine nitrogen.[1]
References
-
PubChem. (2025).[1][11] Vindesine | C43H55N5O7. National Library of Medicine.[1] [Link]
-
DrugBank. (2025).[1] Vindesine: Pharmacology and Structure. [Link][1][2]
-
PubChem. (2025).[1][11] Hydroxyethylvindesine (Compound CID 429019).[1][2] National Library of Medicine.[1] [Link][1][2]
-
Barnett, C. J., et al. (1978).[1][6] Structure-activity relationships of dimeric Catharanthus alkaloids.[1][2] 1. Deacetylvinblastine amide (vindesine) and related derivatives.[1][2][6][12] Journal of Medicinal Chemistry.[1] [Link]
-
Rahman, A., et al. (1983).[1] Localisation and toxicity study of a vindesine-anti-CEA conjugate in patients with advanced cancer.[1][4][13] British Journal of Cancer.[1][13][14] [Link]
Sources
- 1. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Hydroxyethylvindesine (C45H59N5O8) [pubchemlite.lcsb.uni.lu]
- 3. Antitumor properties of vindesine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localisation and toxicity study of a vindesine-anti-CEA conjugate in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vindesine [drugfuture.com]
- 7. Vindesine - Wikipedia [en.wikipedia.org]
- 8. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl, 1-hydroxy- | C2H5O | CID 123157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. encyclopedia.com [encyclopedia.com]
- 13. researchgate.net [researchgate.net]
- 14. A vindesine-anti-CEA conjugate cytotoxic for human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
